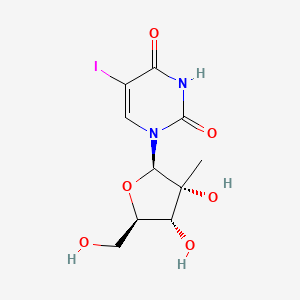

5-Iodo-2'-C-Methyl uridine

Description

Contextualizing Nucleoside Analogues in Chemical Biology

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. medchemexpress.com Their significance in chemical biology lies in their ability to interfere with essential cellular processes, particularly nucleic acid replication and repair.

The journey of nucleoside analogue research began in the mid-20th century, with early investigations revealing their potential as therapeutic agents. The 1960s and 1970s marked the dawn of antiviral nucleoside research, which gained substantial momentum in the following decades with the discovery of potent anti-HIV drugs. mdpi.com This era established nucleoside analogues as a major class of antiviral drugs. mdpi.com The core principle behind their antiviral activity is the targeting of viral polymerases, the enzymes responsible for replicating the viral genome. mdpi.com By mimicking natural nucleosides, these analogues can be incorporated into the growing DNA or RNA chain, leading to the termination of replication or the introduction of mutations. researchgate.nettaylorandfrancis.com

Over the years, numerous structural modifications have been made to the basic nucleoside scaffold, encompassing alterations to both the sugar moiety and the nucleobase. nih.gov These modifications are designed to enhance antiviral efficacy, improve metabolic stability, and reduce toxicity. nih.govnih.gov

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, and its analogues are a significant subclass of nucleoside derivatives studied in academic research. nih.govmit.edu Uridine itself is a key component of RNA and a precursor for various biological molecules. mit.edumdpi.com Uridine analogues are structurally diverse, with modifications typically introduced at the sugar (ribose or deoxyribose) or the uracil (B121893) base. mdpi.com

These analogues can be broadly classified based on the nature and position of their chemical modifications. Common structural archetypes include:

Halogenated Uridine Analogues: These compounds, such as 5-Iodo-2'-deoxyuridine, feature a halogen atom at the C5 position of the uracil ring. mostwiedzy.pl This modification can significantly alter the electronic properties of the molecule, impacting its interaction with enzymes.

Sugar-Modified Uridine Analogues: Modifications to the ribose or deoxyribose ring are common strategies to enhance antiviral activity and stability. nih.gov This includes alterations at the 2' and 3' positions.

Fused Pyrimidine Derivatives: In some instances, the pyrimidine ring of uridine is fused with other cyclic structures to create novel scaffolds with unique biological properties. mdpi.com

The following table provides a glimpse into the diversity of uridine analogues and their primary research applications.

| Uridine Analogue | Key Structural Modification | Primary Research Application |

| 5-Iodo-2'-deoxyuridine | 5-iodo substitution on the uracil base | Antiviral, particularly against herpesviruses tcichemicals.com |

| 2'-Deoxy-2'-fluoro-2'-methyluridine | 2'-fluoro and 2'-methyl substitutions on the sugar | Antiviral (HCV) nih.gov |

| 5-Fluorouridine | 5-fluoro substitution on the uracil base | Anticancer mostwiedzy.pl |

Significance of 2'-C-Methyl and 5-Iodo Modifications in Nucleosides for Research

The specific combination of a 2'-C-methyl group and a 5-iodo substituent in the uridine scaffold of 5-Iodo-2'-C-Methyl uridine is not arbitrary. Each modification imparts distinct properties that are of significant interest in molecular biology research.

C2' Modifications: The 2' position of the sugar ring in a nucleoside is crucial for its conformational preference and interaction with enzymes. The addition of a methyl group at the C2' position (2'-C-methyl) has several important structural consequences:

Conformational Rigidity: The 2'-C-methyl group can influence the sugar pucker, often favoring a C3'-endo conformation, which is characteristic of RNA. mdpi.com This pre-organization can enhance binding to RNA-dependent enzymes. nih.gov

Steric Hindrance: The methyl group provides steric bulk, which can prevent the nucleoside analogue from being a substrate for certain cellular enzymes, thereby reducing potential cytotoxicity. nih.gov This steric effect is a key factor in targeting viral polymerases over host polymerases. nih.gov

Nuclease Resistance: The 2'-modification can protect the oligonucleotide from degradation by nucleases, increasing its metabolic stability. nih.gov

C5 Modifications: The C5 position of the pyrimidine ring is a common site for modification due to its accessibility and the significant impact such changes can have on biological activity. The introduction of an iodine atom (5-iodo) offers several advantages:

Altered Electronic Properties: The large and electronegative iodine atom alters the electron distribution of the uracil ring.

Enhanced Binding Affinity: The 5-iodo group can form halogen bonds and other non-covalent interactions, potentially increasing the binding affinity of the nucleoside to its target enzyme. glenresearch.com

Probing Molecular Interactions: The heavy iodine atom serves as an excellent tool in structural biology, particularly in X-ray crystallography, to help determine the structure of nucleic acid-protein complexes. glenresearch.com

Given the structural features conferred by the 2'-C-methyl and 5-iodo modifications, this compound is anticipated to be a valuable tool in several areas of molecular biology research:

Antiviral Drug Discovery: The combination of a polymerase-targeting 2'-C-methyl group and a binding-enhancing 5-iodo substituent makes this compound a candidate for screening against various viral polymerases, particularly those of RNA viruses. nih.govbiosynth.com

Structural Biology: As a halogenated nucleoside, it can be incorporated into synthetic oligonucleotides to facilitate the crystallographic analysis of DNA and RNA structures and their complexes with proteins. glenresearch.com

Biochemical Probe: It can be used to probe the active sites of polymerases and other nucleoside-binding enzymes, helping to elucidate their mechanisms of action and substrate specificity.

Development of Modified Oligonucleotides: This nucleoside can be used as a building block for the synthesis of modified oligonucleotides with enhanced stability and specific binding properties for applications in antisense technology and RNA interference. nih.gov

Scope and Academic Research Focus

This article will provide a detailed examination of the chemical compound this compound, focusing exclusively on its chemical properties and its role within academic and preclinical research. The discussion will be confined to its synthesis, structural characteristics, and its established and potential applications as a research tool in molecular biology and virology.

Emphasis on Synthetic Methodologies and Mechanistic Investigations

The scientific inquiry into this compound is heavily concentrated on its chemical synthesis and the elucidation of its mechanism of action at a molecular level. The synthesis of 2'-C-methyl nucleosides is often a complex, multi-step process. mdpi.com Similarly, the introduction of a halogen, such as iodine, at the C-5 position of the pyrimidine ring is a well-established strategy to create potent bioactive molecules. mostwiedzy.pl

A general approach to synthesizing this compound would logically involve two main stages: the synthesis of the 2'-C-methyluridine core followed by iodination at the C-5 position, or the synthesis of 5-iodouridine (B31010) followed by 2'-C-methylation. The synthesis of 2'-C-methyl ribonucleosides often begins from a suitable starting material like D-ribose or a pre-existing nucleoside. nih.govresearchgate.net For instance, the synthesis of related 2'-C-methyl purine (B94841) nucleosides has been achieved through an 8-step process starting from guanosine (B1672433) or an 11-step process from 1,3,5-tri-O-benzoyl-α-D-ribofuranose. The iodination of the uracil ring can be accomplished using various iodinating agents. A review of modifications at the C(5) position of pyrimidine nucleosides details several methods for halogenation. mostwiedzy.pl

Mechanistic investigations primarily focus on how the specific structural modifications influence the compound's interaction with target enzymes, such as viral RNA-dependent RNA polymerase (RdRp). The 2'-C-methyl group is known to play a crucial role in the anti-HCV activity of nucleoside analogues. acs.org This modification helps to lock the ribose sugar into a C3'-endo conformation, which mimics the conformation of natural nucleotides in an A-form RNA helix. mdpi.comoup.com This conformational preference is believed to be a key factor for recognition and incorporation by viral polymerases, leading to chain termination and inhibition of viral replication. The structure-activity relationships of 2'-C-methyl ribonucleosides have been a subject of significant research, indicating that even small changes to the base or sugar can lead to a loss of inhibitory activity. acs.org

Below are tables summarizing key findings from research on related nucleoside analogues, which provide context for the study of this compound.

Table 1: Synthetic Approaches for Modified Nucleosides

| Starting Material | Key Modification Step | Resulting Analogue Type | Reference |

|---|---|---|---|

| Guanosine | 8-step process including 2'-C-methylation | 2'-C-methyl guanosine | nih.gov |

| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | 11-step process including glycosylation and 2'-C-methylation | 2'-C-methyl guanosine | nih.gov |

| 5-Iodo-2'-deoxyuridine | Sonogashira reaction | C-5 alkynylated pyrimidine nucleosides | fiu.edu |

| Uridine | Use of iodobenzene (B50100) dichloride | 5-chloro-2'-deoxyuridine | mostwiedzy.pl |

Table 2: Mechanistic Insights from Modified Nucleoside Research

| Modification | Observed Effect | Significance | Reference |

|---|---|---|---|

| 2'-C-Methylation | Potent inhibition of HCV RNA replication | Key pharmacophore for anti-HCV activity | acs.org |

| 2'-O-Methylation | Biases sugar pucker equilibrium towards C3'-endo | Stabilizes A-type helical regions in RNA | mdpi.comoup.com |

| 5-Iodo substitution | Potentiates lethal properties of other chemotherapeutics | Enhances incorporation into DNA | nih.gov |

| 2'-C-Methyl group on purine nucleosides | Increased resistance to adenosine (B11128) deaminase and purine nucleoside phosphorylase | Improved metabolic stability | acs.org |

Delineation of Research Boundaries and Exclusions

The research on this compound and similar nucleoside analogues is strictly confined to preclinical investigations. Commercial suppliers explicitly state that such compounds are for "research use only" and not for direct human or veterinary use. biosynth.combiosynth.com Consequently, the available scientific literature is focused on the fundamental chemistry and biology of these molecules.

This scope of research expressly excludes clinical data. Therefore, information regarding human or animal dosage, administration routes, pharmacokinetic profiles in vivo, and detailed safety or adverse effect profiles is not available in the foundational scientific literature for this compound. The investigations are centered on in vitro assays, such as cell-based replication assays and enzymatic inhibition studies, to determine potential efficacy and mechanism of action. nih.govacs.org Any discussion of the compound's "antiviral" or "antitumor" properties refers to its activity observed in these controlled laboratory settings. biosynth.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXPOYGBBRNGIT-LTNPLRIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 C Methyl Uridine

Methods for C5-Iodination of Uridine (B1682114) Scaffolds

The introduction of an iodine atom at the C5 position of the uracil (B121893) ring is a common modification that can enhance the biological activity of nucleosides or provide a handle for further chemical modifications. Several methods have been developed for the efficient and regioselective iodination of uridine and its derivatives.

Electrophilic halogenation is a widely used method for the direct introduction of halogens at the electron-rich C5 position of the uracil ring. cdnsciencepub.com A variety of iodinating agents can be employed for this purpose. Common reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and elemental iodine in the presence of an oxidizing agent. cdnsciencepub.comactachemscand.org

The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), acetic acid, or acetonitrile. The reactivity of the uridine substrate can be influenced by the presence of protecting groups on the ribose moiety. In some cases, the direct halogenation of unprotected uridine can be achieved with high efficiency. nsf.gov The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired 5-iodo product while minimizing the formation of byproducts.

A mild and efficient method for the synthesis of 5-halouracil nucleosides involves the use of an electrophilic halogen reagent in the presence of sodium azide. cdnsciencepub.com This reaction is thought to proceed through a 5-halo-6-azido-5,6-dihydro intermediate, from which hydrazoic acid is eliminated to yield the 5-halouracil nucleoside. cdnsciencepub.com

While not a direct method for iodination, palladium-catalyzed cross-coupling reactions are powerful tools for the C5-modification of pre-iodinated uridine scaffolds. These reactions allow for the introduction of a wide variety of substituents at the C5 position, starting from 5-iodouridine (B31010) derivatives.

The Heck reaction involves the coupling of the 5-iodouridine with an alkene in the presence of a palladium catalyst to form a C-C bond. This reaction provides access to 5-alkenyl-substituted uridines. The Sonogashira reaction is another important palladium-catalyzed cross-coupling reaction that involves the coupling of a terminal alkyne with the 5-iodouridine derivative. asu.edunih.gov This reaction is particularly useful for the synthesis of 5-alkynyl-substituted uridines, which are valuable as chemical probes and building blocks for more complex molecules. asu.edunih.gov

These cross-coupling reactions are typically carried out in the presence of a palladium catalyst, a ligand (often a phosphine), and a base. The reaction conditions can be tailored to accommodate a wide range of functional groups on both the nucleoside and the coupling partner. The development of aqueous-phase cross-coupling reactions has further expanded the utility of these methods for the modification of unprotected nucleosides. nih.gov

The efficiency of the iodination reaction is highly dependent on the specific substrate and the chosen methodology. Optimization of reaction conditions is therefore a critical aspect of synthesizing 5-iodo-2'-C-methyl uridine.

Factors that are typically optimized include the choice of iodinating agent, the solvent, the reaction temperature, and the reaction time. For electrophilic iodination, the stoichiometry of the iodinating agent is carefully controlled to avoid over-reaction or the formation of undesired byproducts. In some cases, the addition of a Lewis acid or an oxidizing agent can enhance the rate and yield of the reaction. nih.gov

A solvent-free mechanochemical approach for the iodination of pyrimidines has been developed, offering an environmentally friendly alternative to traditional solution-phase methods. nih.gov This method involves grinding the reactants together in the absence of a solvent and has been shown to be effective for the iodination of uridine and 2'-deoxyuridine (B118206). nih.gov

The table below summarizes some of the common methods and conditions used for the iodination of uridine derivatives.

| Iodination Method | Reagent(s) | Solvent | Typical Yields | Reference(s) |

| Electrophilic Iodination | Iodine monochloride (ICl), Sodium Azide | Acetonitrile (MeCN) | Good to Excellent | cdnsciencepub.com |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Dimethylformamide (DMF) | Moderate to Good | cdnsciencepub.com |

| Electrophilic Iodination | Iodine (I₂), Silver Nitrate (B79036) (AgNO₃) | Solvent-free (grinding) | High | nih.gov |

| Electrophilic Iodination | Iodine (I₂), Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Good | cdnsciencepub.com |

Advanced Synthetic Transformations for Analog Development

With a protected this compound scaffold, a variety of advanced transformations can be performed to generate a library of analogs for research. These modifications are aimed at exploring structure-activity relationships, improving biological activity, or enabling specific applications like conjugation or targeted delivery.

Once the 2'-C-methyl group is installed and the 5-position is iodinated, further derivatization at the remaining hydroxyl positions can generate novel analogs. Starting with a 5'-O-DMT protected intermediate, the 3'-hydroxyl group is available for modification.

Common modifications include:

Alkylation: Introduction of small alkyl groups, such as a 2'-O-methyl or 2'-O-ethyl group, is a common strategy in nucleoside chemistry to enhance nuclease resistance and binding affinity in oligonucleotides. researchgate.netnih.gov

Fluorination: The introduction of a fluorine atom, for example at the 2' or 3' position, can significantly alter the sugar pucker conformation and the molecule's biological properties.

Phosphorylation: The 3'-hydroxyl can be phosphitylated to create phosphoramidite building blocks, which are essential for the automated solid-phase synthesis of oligonucleotides. nih.govnih.gov

To enhance the therapeutic potential of nucleoside analogs, they are often derivatized to form prodrugs or conjugates.

Prodrug Formation: A significant challenge for nucleoside analogs is their poor cell permeability and reliance on cellular kinases to be converted into the active triphosphate form. researchgate.net Prodrug strategies aim to mask the polar hydroxyl and phosphate (B84403) groups, thereby increasing lipophilicity and facilitating passage across cell membranes. ump.edu.pl A widely used approach is the phosphoramidate (B1195095) ProTide technology. mdpi.com In this method, a phosphoramidate moiety is attached to the 5'-hydroxyl group, which upon entering the cell is metabolized to release the monophosphate form of the nucleoside, bypassing the often inefficient initial phosphorylation step. nih.govacs.org For 2'-C-methyl nucleosides, this strategy has been shown to efficiently deliver the active triphosphate into hepatocytes. researchgate.net

Conjugation: The 5-iodo substituent provides a reactive handle for introducing a wide array of chemical functionalities through cross-coupling reactions, such as Sonogashira or Stille coupling. mostwiedzy.plmdpi.com This allows for the attachment of linker molecules, which can then be used to conjugate the nucleoside to other molecules of interest, such as peptides, antibodies, or fluorescent dyes. nih.gov This derivatization is crucial for applications in diagnostics, targeted drug delivery, and understanding the biological mechanisms of action.

Table 2: Advanced Synthetic Applications

| Application | Purpose | Example Strategy | Key Intermediate |

|---|---|---|---|

| Prodrug Formation | Enhance cell permeability and bypass initial phosphorylation. researchgate.netump.edu.pl | Attachment of a phosphoramidate (ProTide) moiety. mdpi.com | 5'-OH of the nucleoside. |

Biochemical Mechanisms of Action and Molecular Targeting in Research Models

Cellular Uptake and Intracellular Metabolism of Nucleoside Analogues in In Vitro Systems

The journey of a nucleoside analogue from the extracellular environment to its site of action within a cell is a multi-step process involving transport across the cell membrane and subsequent metabolic activation.

Transport Mechanisms Across Cell Membranes in Cultured Cells

The initial step for any nucleoside analogue to exert its biological effect is its entry into the target cell. While nucleosides are relatively polar, their uptake is facilitated by specialized proteins known as nucleoside transporters embedded in the cell membrane. rsc.org These transporters exhibit broad substrate tolerance, recognizing both purine (B94841) and pyrimidine (B1678525) nucleosides and their analogues. rsc.org

In the context of 2'-C-methylated nucleosides, their cellular uptake is a prerequisite for their antiviral activity. Studies have shown that for nucleoside analogues to be effective, they must efficiently cross the plasma membrane. oup.com The expression of equilibrative nucleoside transporters, such as ENT-1 and ENT-2, has been identified in various cell lines and is crucial for the uptake of adenosine (B11128) analogues. nih.gov Inhibitors of these transporters have been shown to suppress the cellular uptake of nucleosides and consequently reduce their biological effects. nih.gov While specific transport data for 5-Iodo-2'-C-methyluridine is not extensively detailed in the provided results, the general mechanism for nucleoside analogues suggests its reliance on these transport systems.

Intracellular Phosphorylation Pathways: Mono-, Di-, and Triphosphate Formation for Activation

Once inside the cell, nucleoside analogues must be converted into their active triphosphate form. nih.govdrugbank.com This sequential phosphorylation is carried out by a series of cellular kinases and is often the rate-limiting step in the activation process. oup.comnih.gov The initial phosphorylation to the monophosphate form is typically the most critical and is followed by subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms. oup.comoup.com

Molecular Interactions with Viral and Host Enzymes

The active triphosphate form of 5-Iodo-2'-C-methyluridine exerts its effect by interacting with key viral enzymes, primarily the RNA-dependent RNA polymerase (RdRp).

Inhibition of RNA-Dependent RNA Polymerase (RdRp) by 2'-C-Methylated Nucleoside Triphosphates

The primary target for many antiviral nucleoside analogues, including 2'-C-methylated derivatives, is the viral RNA-dependent RNA polymerase (RdRp). researchgate.netresearchgate.net This enzyme is essential for the replication of RNA viruses. researchgate.net The triphosphate form of 2'-C-methylated nucleosides competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain. nih.gov

Once incorporated, these analogues act as chain terminators, halting further elongation of the RNA strand. nih.govnih.gov This inhibition can be immediate or delayed. The 2'-C-methyl group plays a crucial role in this process. nih.govnih.gov Studies on various RNA viruses have demonstrated the potent inhibitory activity of the triphosphates of 2'-C-methylated nucleosides against their respective RdRps. researchgate.netuochb.cz For example, the triphosphates of 2'-C-methyladenosine and 2'-C-methylguanosine are potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase. researchgate.net Similarly, 2'-C-methylated nucleotide triphosphates have shown inhibitory activity against the Zika virus RdRp. uochb.cz

The mechanism by which 2'-C-methylated nucleosides terminate RNA chain elongation is a subject of detailed investigation. These compounds are classified as non-obligate chain terminators because they possess a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond. nih.govresearchgate.net

Research has revealed that the steric hindrance provided by the 2'-C-methyl group is key to their mechanism of action. nih.govnih.gov After incorporation of a 2'-C-methylated nucleotide into the viral RNA, the methyl group causes a steric clash that prevents the proper positioning of the next incoming nucleoside triphosphate (NTP). nih.govnih.govmdpi.com This misalignment of the ribose and triphosphate groups of the incoming NTP hinders the catalytic activity of the RdRp, effectively terminating chain elongation. nih.gov

Structural Biology of Polymerase-Analog Interactions

The efficacy of nucleoside analogs as antiviral agents is fundamentally linked to their ability to be recognized and processed by viral polymerases. For an analog like 5-Iodo-2'-C-methyluridine to exert its function, it must first be converted intracellularly to its active triphosphate form. This triphosphate derivative then competes with natural nucleoside triphosphates for binding to the active site of a viral polymerase.

Structural studies on related 2'-C-methyl-modified nucleosides, such as 2′-C-methylcytidine and 2'-C-methyluridine, show that they are potent inhibitors of viral RNA-dependent RNA polymerases (RdRp), like that of the Hepatitis C virus (HCV) and Bovine Viral Diarrhea Virus (BVDV). researchgate.net The 2'-C-methyl group plays a crucial role; while it allows the molecule to be recognized by the viral polymerase, it can also act as a chain terminator, halting the elongation of the viral RNA or DNA strand. nih.govnih.gov The triphosphate form of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, for instance, acts as a competitive inhibitor of the HCV RdRp and functions as a nonobligate chain terminator. nih.gov The conformation of the sugar ring, which is influenced by substitutions at the 2' position, is critical for proper binding within the polymerase active site. acs.org For example, 2'-fluoro substituents can help maintain a 3'-endo-conformation typical for ribonucleotides, ensuring recognition by RNA polymerases. researchgate.net

Interference with Other Viral Enzymes (e.g., Reverse Transcriptase in HIV Cell Models)

Beyond targeting the primary viral polymerases of certain viruses, nucleoside analogs can also interfere with other essential viral enzymes. A significant area of research has been the inhibition of reverse transcriptase (RT), the enzyme used by retroviruses like HIV to convert their RNA genome into DNA. ebsco.com

Research on 5-substituted 2'-deoxyuridine (B118206) analogs has demonstrated their potential as inhibitors of HIV-1 reverse transcriptase. nih.gov The 5'-triphosphate forms of these analogs act as competitive inhibitors with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov Some of these analogs not only compete for the active site but can also be incorporated into the nascent DNA chain, leading to increased inhibition. nih.gov Studies have identified that specific uridine (B1682114) derivatives can exhibit anti-HIV-1 activity. For example, 2′,3′-isopropylidene-5-iodouridine was identified as a novel and efficient inhibitor of HIV-1 in lentiviral particle-based assays. nih.gov The development of 4'-C-modified nucleosides has also yielded compounds that act as nucleoside reverse transcriptase inhibitors (NRTIs), some of which show activity against drug-resistant HIV strains. arkat-usa.org

Structure Activity Relationship Sar Studies of 5 Iodo 2 C Methyl Uridine Analogs

Influence of C5-Halogenation on Biological Activity in Research Compounds

Comparative Analysis of C5-Substituents (Iodo vs. Bromo, Fluoro) on Nucleoside Function

The nature of the halogen substituent at the C5 position plays a critical role in determining the biological activity of 2'-C-methyluridine analogs. Comparative studies have shown that the potency of these compounds can vary significantly with the change from iodo to bromo or fluoro moieties. researchgate.net

Research has indicated that for certain viral polymerases, the size and electronic properties of the halogen are key determinants of inhibitory activity. For instance, in the context of hepatitis C virus (HCV) NS5B polymerase inhibitors, a trend has been observed where the anti-HCV activity of 7-halogenated deaza-2'-C-methyladenosines decreases as the size of the halogen increases, while cytotoxicity tends to rise. researchgate.net This suggests that a bulkier substituent like iodine might not always be optimal for activity and can sometimes lead to decreased potency compared to smaller halogens like fluorine.

The following table summarizes the impact of different C5-halogen substituents on the biological activity of representative nucleoside analogs.

| Compound/Analog | C5-Substituent | Target | Biological Activity (IC₅₀/EC₅₀) | Reference |

| 2'-C-Methyladenosine Analog | Fluoro | HCV Replicon | High Potency | researchgate.net |

| 2'-C-Methyladenosine Analog | Chloro | HCV Replicon | Moderate Potency | researchgate.net |

| 2'-C-Methyladenosine Analog | Bromo | HCV Replicon | Lower Potency | researchgate.net |

| 2'-C-Methyladenosine Analog | Iodo | HCV Replicon | Lowest Potency | researchgate.net |

It is important to note that the optimal halogen can be target-dependent. For example, while fluorine may be preferred for HCV inhibitors, in other contexts, iodo-substituted analogs have demonstrated significant biological effects. nih.gov The choice of halogen is therefore a crucial consideration in the design of nucleoside analogs for specific therapeutic applications.

Electronic and Steric Contributions to Enzyme Binding and Specificity

The electronic and steric properties of the C5-halogen substituent directly influence how the nucleoside analog binds to the active site of a target enzyme. The electronegativity and polarizability of the halogen atom can affect the electron distribution within the pyrimidine (B1678525) ring, which in turn can alter hydrogen bonding interactions with the enzyme. nih.gov

Steric hindrance is another critical factor. A larger halogen, such as iodine, can create steric clashes within the enzyme's binding pocket, potentially preventing the optimal positioning of the inhibitor. Conversely, a smaller halogen like fluorine may allow for a more favorable fit. Studies on the interaction of 5-substituted cytosine analogs with restriction endonucleases have shown that the size of the substituent at the C5 position can dramatically affect enzyme cleavage, suggesting a "steric wall" that prevents the binding of bulkier groups.

The interplay between electronic and steric effects is complex. While a highly electronegative atom like fluorine can induce a favorable electronic environment, its small size might not provide the necessary van der Waals interactions for strong binding in some cases. Conversely, the high polarizability of iodine can lead to favorable dispersion interactions, but its large size can be detrimental. Therefore, a balance between these properties is often required to achieve optimal biological activity.

Stereochemical Considerations at the 2'-C-Methyl Position

The stereochemistry of the methyl group at the 2' position of the sugar moiety is a fundamental determinant of the biological activity of these nucleoside analogs. The orientation of this methyl group, whether in the alpha (up) or beta (down) configuration, has profound implications for the molecule's conformation and its ability to interact with viral polymerases.

Impact of Alpha- and Beta-Methyl Isomers on Activity

Research has consistently shown that the stereochemistry at the 2'-C-methyl position is crucial for the antiviral activity of these compounds. Specifically, for many RNA viruses, the D-2'-β-C-methyl ribonucleosides of both cytidine (B196190) and uridine (B1682114) have been found to be potent inhibitors, while their corresponding L-enantiomers are inactive. researchgate.net This highlights the stereospecificity of the viral polymerases, which can effectively discriminate between these isomers.

The β-configuration of the methyl group is often essential for the compound to act as a non-obligate chain terminator. The presence of the 2'-β-methyl group can alter the sugar's conformation in such a way that it prevents the formation of the subsequent phosphodiester bond, thus halting viral RNA replication. nih.gov

The following table illustrates the differential activity of α- and β-methyl isomers in a research context.

| Compound | 2'-C-Methyl Isomer | Target Virus | Activity | Reference |

| D-2'-C-Methylcytidine | Beta (β) | ssRNA+ and dsRNA viruses | Potent Inhibitor | researchgate.net |

| L-2'-C-Methylcytidine | Beta (β) | ssRNA+, ssRNA-, and dsRNA viruses | Inactive | researchgate.net |

| D-2'-C-Methyluridine | Beta (β) | ssRNA+ and dsRNA viruses | Potent Inhibitor | researchgate.net |

| L-2'-C-Methyluridine | Beta (β) | ssRNA+, ssRNA-, and dsRNA viruses | Inactive | researchgate.net |

| 2'-Deoxy-2'-α-F-2'-β-C-methyl Uridine (Sofosbuvir) | Beta (β) | HCV | Potent Inhibitor | nih.gov |

These findings underscore the critical importance of controlling the stereochemistry at the 2' position during the synthesis of these antiviral agents.

Conformational Analysis of the Sugar Moiety and its Biological Implications

The conformation of the furanose ring of the nucleoside, often described as the sugar pucker, is a key factor influencing its biological activity. The sugar ring can exist in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). The introduction of a 2'-C-methyl group significantly influences this equilibrium. nih.govmdpi.com

In general, a C3'-endo conformation is characteristic of A-form nucleic acids, such as RNA, while a C2'-endo conformation is more typical of B-form DNA. For a nucleoside analog to be an effective inhibitor of an RNA-dependent RNA polymerase, it is often advantageous for its sugar moiety to adopt a C3'-endo pucker, mimicking the natural RNA substrate. researchgate.net

The presence of a 2'-C-methyl group, particularly in the β-configuration, tends to favor the C3'-endo conformation. nih.gov This pre-organization of the sugar into an RNA-like pucker can enhance the binding affinity of the analog to the viral polymerase. The steric interactions between the 2'-methyl group and the adjacent substituents on the sugar ring play a crucial role in stabilizing the C3'-endo conformation. mdpi.comresearchgate.net This conformational preference is a key aspect of the "magic methyl" effect observed in some successful antiviral nucleosides. nih.govacs.org

Modifications of the Sugar Moiety for Research Purposes

Beyond the 2'-C-methyl group, other modifications to the sugar moiety have been extensively investigated to fine-tune the properties of nucleoside analogs. These modifications aim to improve factors such as nuclease resistance, cell permeability, and target specificity.

Common modifications include the introduction of a 2'-fluoro (2'-F) or a 2'-O-methyl (2'-OMe) group. acs.org These substitutions also influence the sugar pucker, generally favoring the C3'-endo conformation, which can contribute to enhanced binding to RNA targets. nih.govnih.gov The combination of a 2'-fluoro and a 2'-C-methyl group, as seen in the successful anti-HCV drug sofosbuvir, demonstrates the power of combining multiple sugar modifications to achieve superior antiviral activity. nih.govmdpi.com

Alterations at 2'-O, 3'-O, and 4'-C Positions and Their Effects on Nucleoside Activity

Modifications to the sugar ring of nucleoside analogs are a cornerstone of drug design, aiming to enhance target-specific activity and improve pharmacological profiles. For derivatives of 5-Iodo-2'-C-Methyl Uridine, alterations at the 2'-O, 3'-O, and 4'-C positions have yielded significant insights into their mechanism of action.

The 2'-C-methyl modification itself is a key feature, with many 2'-methyl analogues showing promise, particularly against the Hepatitis C virus (HCV). nih.gov However, combining this feature with other substitutions has been a strategy to refine activity. For instance, researchers have combined the 2'-C-methyl group with a 4'-azido moiety. nih.gov A series of 2'-C-methyl-4'-azido pyrimidine nucleosides were synthesized and evaluated for their ability to inhibit HCV replication. nih.gov While the parent nucleosides themselves were inactive, their 5'-monophosphate prodrugs showed modest and selective anti-HCV activity. nih.gov This highlights that for some analogs, successful intracellular phosphorylation is a critical determinant of activity. nih.govnih.gov

Fluorine substitutions have also been extensively studied. The introduction of a fluorine atom at the 4'-position of the ribose in uridine-based nucleosides was found to not negatively impact the inhibition of dengue virus polymerase while reducing uptake by human mitochondrial RNA polymerase, suggesting a potential for increased selectivity. nih.gov In other cases, 2'-deoxy-2'-fluoro-2'-C-methyluridine did not show antiviral activity in HCV replicon assays, yet its triphosphate form was a potent inhibitor of the HCV NS5B polymerase. nih.gov This again underscores the importance of the analog's metabolic activation pathway.

Alkylation at the 4'-C position has been another area of investigation. Synthetic routes have been developed for 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides, combining the features of the approved antiviral drug 2′-deoxy-5-iodouridine with 4'-C-modifications known to confer interesting biological properties. arkat-usa.org

Blocking the 2' and 3' hydroxyl groups can also dramatically alter activity. In one study, a series of 5-substituted 2′,3′-O-isopropylideneuridine derivatives were tested for anti-HIV-1 activity. nih.gov Among these, 2′,3′-isopropylidene-5-iodouridine was identified as an effective inhibitor of HIV-1 replication, acting as a potential DNA-chain terminator, without showing toxicity to T-cells at active concentrations. nih.gov

| Modification Site | Modification | Compound Class Example | Observed Effect on Activity | Citation |

|---|---|---|---|---|

| 4'-C | Azido (in a 2'-C-Methyl nucleoside) | 2'-C-Methyl-4'-azido uridine | Parent nucleoside inactive; 5'-monophosphate prodrug shows modest anti-HCV activity. | nih.gov |

| 4'-C | Fluorine | 4'-F-uridine phosphoramidate (B1195095) | Maintained inhibition of dengue virus polymerase while reducing mitochondrial toxicity. | nih.gov |

| 2'-C, 2'-O | Fluoro, Methyl | 2'-deoxy-2'-fluoro-2'-C-methyluridine | Nucleoside inactive in replicon assays, but triphosphate form is a potent HCV NS5B inhibitor. | nih.gov |

| 2'-O, 3'-O | Isopropylidene blocking group | 2′,3′-isopropylidene-5-iodouridine | Showed significant anti-HIV-1 activity, likely acting as a chain terminator. | nih.gov |

| 4'-C | Alkylation (e.g., methyl, ethyl, propyl) | 4′-C-alkylated-5-iodo-2′-deoxyuridines | Synthesized to combine features of 5-iodouridine (B31010) with 4'-C-modified nucleosides, a class known for antiviral activity. | arkat-usa.org |

Effects on Metabolic Stability and Intracellular Trafficking in Research Models

A critical factor in the development of nucleoside analogs is their metabolic fate. Modifications to the sugar moiety can significantly influence metabolic stability, rate of phosphorylation, and susceptibility to degradation.

One of the metabolic challenges for 5-iodinated pyrimidine nucleosides is in vivo deiodination. For example, 5-Iodo-4'-thio-2'-deoxyuridine (ITdU), a compound designed as a metabolically stable proliferation marker, was found to be susceptible to deiodination mediated by thymidylate synthase (TS), which created high background activity and limited its application. researchgate.net This illustrates a common metabolic hurdle for this class of compounds.

The phosphorylation of a nucleoside analog to its mono-, di-, and ultimately triphosphate form is generally a prerequisite for its activity as an inhibitor of viral polymerases. bibliotekanauki.pl The efficiency of this intracellular process is highly structure-dependent. The observation that some 2'-C-methyl analogs are inactive as nucleosides but potent as triphosphates suggests that the initial phosphorylation step can be a bottleneck. nih.gov To overcome this, researchers have employed a prodrug strategy, synthesizing 5'-phosphoramidate derivatives. nih.gov This approach bypasses the initial, often rate-limiting, phosphorylation step, converting inactive uridine and cytidine analogues into active anti-HCV agents. nih.gov

Furthermore, modifications can impact resistance to degradation by cellular enzymes. The replacement of the furanosyl oxygen with a methylene (B1212753) group to create carbocyclic nucleosides, for instance, results in an enhanced resistance to phosphorylases due to the lack of a glycosidic bond. mdpi.com While not a direct modification of this compound, this principle of enhancing stability through scaffold alteration is a key concept in the field.

Base Modifications and Their Repercussions on Activity

While sugar modifications are prevalent, alterations to the pyrimidine base itself offer another avenue to modulate the activity, selectivity, and function of this compound analogs.

Purine (B94841) vs. Pyrimidine Analogue Comparisons (e.g., 5-Iodo-2'-C-Methyl Cytidine)

The identity of the nucleobase—whether it is a purine or a pyrimidine like uracil (B121893) or cytosine—is a fundamental determinant of a nucleoside's biological activity. Within the pyrimidine family, converting a uridine analog to its cytidine counterpart can have significant consequences. The synthesis of 2'-C-methyl-4'-azido cytidine from the corresponding uridine analog is a standard chemical conversion. nih.gov

In SAR studies, it is common to synthesize and test both the uridine and cytidine versions of a lead compound. For anti-herpetic compounds, it has been noted that 5-substituted deoxycytidines are often as potent or slightly less potent than the corresponding 5-substituted deoxyuridines but may exhibit greater selectivity. arkat-usa.org In the case of 2'-C-methyl-4'-azido nucleosides developed as anti-HCV agents, both the uridine and cytidine phosphoramidate prodrugs were found to have modest and selective activity, converting the previously inactive parent compounds into viable candidates. nih.gov This suggests that for this particular scaffold, both pyrimidine bases are permissive for activity once the initial metabolic barrier is overcome.

| Compound Class | Base | Key Finding | Citation |

|---|---|---|---|

| 5-Substituted Deoxynucleosides (General) | Uridine vs. Cytidine | Deoxycytidines are often as potent or slightly less so than deoxyuridines against HSV, but can be more selective. | arkat-usa.org |

| 2'-C-Methyl-4'-Azido Nucleoside Prodrugs | Uridine | Phosphoramidate prodrug displayed modest and selective anti-HCV activity. | nih.gov |

| 2'-C-Methyl-4'-Azido Nucleoside Prodrugs | Cytidine | Phosphoramidate prodrug also displayed modest and selective anti-HCV activity. | nih.gov |

Linker Chemistry at C5 for Functionalization and Probe Development

The C5 position of the pyrimidine ring is an ideal site for chemical modification because it projects into the major groove of the DNA/RNA duplex, allowing for the attachment of various functional groups without disrupting Watson-Crick base pairing. tandfonline.com The 5-iodo substituent serves as a convenient chemical handle for introducing these modifications, typically through palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. nih.govfiu.eduresearchgate.net

This strategy is widely used to attach linker arms for the development of molecular probes, diagnostics, and functionalized oligonucleotides. researchgate.net For example, linkers can be used to attach reporter groups like fluorophores or biotin (B1667282). nih.gov The design of the linker itself is important; studies have described both flexible linkers, such as an aminoethylthioether linker, and more rigid structures like an amidopropynyl linker. nih.gov A rigid linker may be advantageous as it can position the attached reporter group outside the major groove of a DNA duplex, minimizing interference with hybridization. nih.gov

The nature of the linker arm can also influence the thermal stability of nucleic acid duplexes. The length, polarity, and position of functional groups like imino groups within the linker can either stabilize or destabilize DNA/DNA and DNA/RNA duplexes. tandfonline.comnih.gov This knowledge is critical for designing effective DNA probes and antisense molecules. tandfonline.com The development of rapid synthesis protocols, including flow chemistry, for the C5 functionalization of pyrimidine nucleosides facilitates the efficient production of these valuable research tools. researchgate.net

Mechanisms of Resistance Development in Research Contexts

In Vitro and Cellular Studies of Resistance Emergence

The potential for a virus to develop resistance to a compound like 5-Iodo-2'-C-Methyluridine is assessed through specific laboratory studies. These involve generating resistant viral variants in cell culture and then characterizing them biochemically to understand the molecular basis of the resistance.

The standard method for selecting for resistance in vitro involves long-term passaging of a virus in the presence of a drug in cell culture. plos.org This is often done using a replicon system, which consists of cells containing a self-replicating portion of the viral genome, often linked to a reporter gene like luciferase. researchgate.net

The process begins by exposing the replicon-containing cells to a low concentration of the antiviral compound. As the viral genome replicates, the inherent error rate of the viral polymerase introduces mutations. asm.org Most mutations are neutral or harmful to the virus, but some may confer a slight survival advantage in the presence of the drug. The drug concentration is then gradually increased in subsequent passages. This escalating pressure selects for viral populations with mutations that confer higher levels of resistance, allowing them to outcompete the wild-type virus. plos.org Once a resistant cell population is established, the viral genetic material is sequenced to identify the specific mutations responsible for the resistance phenotype. plos.orgasm.org For example, HCV replicons derived from clone A cells have been used to select for the S282T mutation by sequential passaging with 2′-C-methyladenosine. asm.org

Once resistance mutations are identified, their impact on polymerase function is quantified through biochemical assays. nih.gov This involves expressing and purifying the mutant viral polymerase (e.g., a recombinant HCV NS5B protein with the S282T mutation) and comparing its enzymatic activity to the wild-type enzyme. xiahepublishing.com

Key parameters analyzed include:

Inhibitor Potency (IC₅₀/EC₅₀): The concentration of the inhibitor required to reduce viral replication or polymerase activity by 50% is measured. A higher IC₅₀ or EC₅₀ value for the mutant enzyme compared to the wild-type indicates resistance. researchgate.net For instance, the S282T mutation in HCV NS5b can lead to a 10-fold reduction in sensitivity to certain inhibitors. researchgate.net

Enzyme Kinetics: The affinity of the polymerase for its natural substrate (NTPs) versus the inhibitor triphosphate is assessed. Resistance mutations often work by decreasing the affinity for the inhibitor (increasing the inhibition constant, Ki) or by improving the discrimination between the inhibitor and the natural substrate. asm.orgresearchgate.net

These biochemical studies provide a detailed molecular understanding of how the mutation confers resistance, for example, by confirming that a change like S282T in HCV NS5B directly impairs the incorporation of 2'-C-methylated nucleotides. asm.org

| Virus/Enzyme | Variant | Method of Analysis | Key Finding | Reference |

|---|---|---|---|---|

| Hepatitis C Virus (HCV) | NS5B Polymerase with S282T mutation | Replicon Assays and Enzyme Kinetics | Confers a ~10-fold reduction in sensitivity to 2'-C-MeGTP prodrug INX-08189. | researchgate.net |

| Hepatitis C Virus (HCV) | NS5B Polymerase with S282T mutation | Enzyme Kinetic Analysis | Does not affect pyrophosphorolytic excision patterns; resistance is based on improved discrimination between inhibitor and natural substrate. | asm.org |

| Respiratory Syncytial Virus (RSV) | L-protein (polymerase) with QUAD mutations | Reverse Genetics (Minigenome System) | Phenotypic validation confirmed that mutations selected in vitro are responsible for resistance to the nucleoside analogue ALS-8112. | plos.org |

Strategies to Counter Resistance in Research Compound Design

The knowledge gained from studying resistance mechanisms directly informs the design of new and improved antiviral agents. The goal is to develop compounds with a high barrier to resistance, meaning that multiple mutations are required for the virus to overcome the drug's effects, or to create drugs that are effective against already-resistant strains. nih.govresearchgate.net

Several strategies are employed in research settings:

Combination Therapy: A primary strategy is the use of multiple drugs that target different viral proteins or different sites on the same protein. mdpi.comnih.gov For example, combining a nucleoside polymerase inhibitor with a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the polymerase can be highly effective. mdpi.comnih.gov Since the two drugs have different resistance profiles, a virus would need to acquire separate mutations to evade both, which is a much rarer event. The lack of cross-resistance between inhibitors targeting different allosteric sites is a key advantage of this approach. asm.org

Targeting Highly Conserved Regions: Drug designers aim to target regions of the viral polymerase that are highly conserved across different viral strains and genotypes because these sites are critical for enzyme function. mdpi.comresearchgate.net Mutations in these essential regions are more likely to be detrimental to the virus, thus reducing the likelihood of viable resistant variants emerging. researchgate.net

Host-Targeting Antivirals: An alternative approach is to develop drugs that target host cell factors essential for viral replication, such as the kinases needed for nucleoside analogue activation. nih.govjmb.or.kr Viruses cannot easily develop resistance to such drugs by mutating the host protein. This strategy offers a promising way to circumvent viral mutation and develop broad-spectrum antivirals. researchgate.netjmb.or.kr

Designing Inhibitors with Novel Mechanisms: Research into compounds that act via different mechanisms, such as non-obligate chain terminators that block polymerase translocation or active site closure, provides new avenues for drug design. nih.govnih.gov Understanding precisely how an analogue terminates synthesis allows for the rational design of new molecules that may be less susceptible to common resistance mutations. nih.gov For instance, the 4'-azidocytidine (B1678695) analogue R1479 was shown to be effective against HCV strains carrying the S282T mutation, which confers resistance to 2'-C-methylated nucleosides, indicating a lack of cross-resistance and a different interaction with the polymerase active site. researchgate.netacs.org

By integrating structural biology, biochemistry, and virology, researchers can proactively design compounds that anticipate and overcome the evolutionary pathways available to the virus, leading to more durable and effective antiviral therapies. nih.gov

Combination Studies with Other Research Antivirals in Cell Models

A primary strategy to combat the development of antiviral resistance is the use of combination therapy, where two or more drugs with different mechanisms of action are administered together. This approach can produce synergistic effects, meaning the combined antiviral activity is greater than the sum of the individual drugs, and can also suppress the emergence of resistant viral variants. mdpi.comlongdom.org

In the context of nucleoside analogs similar to 5-Iodo-2'-C-Methyluridine, extensive research has been conducted on combination therapies in cell-based models, particularly for HCV. Studies have evaluated 2'-C-methylcytidine (2'-C-MeC) and its derivatives in combination with interferon-α2b (IFN-α2b) and ribavirin (B1680618) (RBV). nih.gov

Key findings from these in vitro studies include:

Synergistic Inhibition: Double combinations of 2'-C-MeC or its fluoro-derivative with IFN-α2b demonstrated synergistic inhibition of HCV replication. nih.gov

Enhanced Potency in Triple Combinations: Triple combinations including 2'-C-MeC analogs, IFN-α2b, and RBV also resulted in synergistic antiviral effects, showing enhanced potency over single-drug treatments. nih.gov

No Increased Cytotoxicity: Importantly, these effective combinations did not show any significant increase in cytotoxicity in the cell models. nih.gov

Another study investigated a derivative, 2′,3′-isopropylidene-5-iodouridine, and found it acted synergistically to suppress HIV-1 when combined with the CDK4/6 inhibitor Palbociclib. nih.gov These cell model studies provide a strong rationale for advancing specific combination therapies to clinical trials, aiming to increase efficacy and prevent the selection of resistant viruses. nih.gov

Development of Second-Generation Analogs with Modified Binding Properties

The emergence of resistance to first-generation nucleoside analogs has driven the development of second-generation compounds. These newer molecules are rationally designed to have improved potency, better selectivity, and the ability to inhibit viral polymerases that have developed resistance mutations. nih.gov

The development process often involves modifying the structure of the parent nucleoside at the sugar, base, or phosphate (B84403) moiety. nih.gov For 2'-C-methyl nucleosides, research has focused on several areas:

Modifications at Other Sugar Positions: Scientists have explored adding other chemical groups to the sugar ring, such as a fluorine atom at the 2' position alongside the methyl group. The combination of a 2'-fluoro and a 2'-methyl group in a uridine (B1682114) analog, for example, was investigated to see if it could enhance binding to viral polymerases while reducing interaction with human polymerases, thereby lowering cytotoxicity. nih.gov

Prodrug Strategies: A significant challenge for nucleoside analogs is the initial phosphorylation step inside the cell, which is required for their activation. nih.gov To overcome inefficient phosphorylation, which can be a form of resistance, researchers develop prodrugs. The phosphoramidate (B1195095) ProTide technology is a prime example. This approach delivers the nucleoside analog as a monophosphate, bypassing the often rate-limiting initial phosphorylation step. Sofosbuvir, a highly successful anti-HCV drug, is a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate prodrug that is efficiently converted to its active triphosphate form within liver cells. muni.cz

Base Modifications: Altering the purine (B94841) or pyrimidine (B1678525) base can also improve the analog's properties. For instance, creating a 7-deaza-adenosine analog of a 2'-C-methylated nucleoside resulted in a compound with high antiviral activity against tick-borne encephalitis virus (TBEV). asm.org

These second-generation strategies aim to create molecules that can either evade the resistance mechanisms that affect older drugs or bind so effectively to the viral polymerase that resistance mutations are less likely to occur or come at a very high fitness cost to the virus. asm.orgnih.gov

Applications of 5 Iodo 2 C Methyl Uridine in Academic and Biochemical Research

Use as Biochemical Probes for Nucleic Acid Synthesis and Function

As analogs of natural nucleosides, these compounds can be incorporated into DNA and RNA, providing researchers with a method to investigate the intricacies of nucleic acid synthesis and subsequent cellular responses.

DNA polymerase fidelity refers to the ability of a DNA polymerase to accurately replicate a DNA template. neb-online.de High-fidelity polymerases have proofreading mechanisms, such as a 3'→5' exonuclease activity, that can remove incorrectly incorporated nucleotides. neb-online.deagilent.com The introduction of a modified nucleotide like 5-Iodo-2'-C-Methyluridine can serve as a test for this fidelity.

Researchers can utilize such analogs in in vitro assays to determine the error rates of different polymerases. larova.comnih.gov By replacing a natural nucleotide with 5-Iodo-2'-C-Methyluridine in a template strand, scientists can assess how efficiently and accurately a polymerase incorporates it and the corresponding base on the new strand. The presence of the bulky iodine atom and the methyl group on the ribose sugar can challenge the polymerase's active site, potentially leading to misincorporation or stalling.

The processivity of a polymerase, its ability to catalyze consecutive reactions without releasing its substrate, can also be studied. The incorporation of a modified nucleoside might alter the conformation of the DNA, affecting the polymerase's ability to continue synthesis and thereby providing insights into its processivity.

Table 1: Factors Influencing DNA Polymerase Fidelity

| Factor | Description | Impact on Fidelity |

|---|---|---|

| Proofreading Activity | A 3'→5' exonuclease activity that removes misincorporated nucleotides. neb-online.deagilent.com | Increases fidelity. |

| Nucleotide Selectivity | The ability of the polymerase to discriminate between correct and incorrect nucleotides. neb-online.de | High selectivity increases fidelity. |

| Reaction Conditions | Factors such as dNTP concentrations and pH can influence incorporation accuracy. nih.gov | Optimized conditions can enhance fidelity. |

The incorporation of 5-Iodo-2'-C-Methyluridine into DNA can trigger cellular repair mechanisms. The cell may recognize the modified base as damage, initiating pathways to remove and replace it. This makes the compound a useful probe for studying these repair processes.

For instance, studies with the related compound 5-iodo-2'-deoxyuridine (IdUrd) have shown that its incorporation into the DNA of Chinese hamster ovary cells sensitizes them to radiation. nih.gov This sensitization is linked to an increase in the number of chromatin and DNA double-strand breaks. nih.gov Furthermore, the presence of IdUrd was found to reduce the rate of repair of these breaks. nih.gov This suggests that the repair machinery's ability to process DNA containing this analog is compromised, providing a window into the function and limitations of these repair pathways.

Similarly, the base excision repair (BER) pathway can be investigated. This pathway is responsible for removing damaged or modified bases from DNA. By introducing 5-Iodo-2'-C-Methyluridine, researchers can study the efficiency of the glycosylases and other enzymes involved in recognizing and excising the unnatural base.

Integration into Antiviral Research Models

Modified nucleosides have long been a cornerstone of antiviral research due to their ability to interfere with viral replication.

In vitro replication assays are fundamental to antiviral drug discovery. These assays measure the ability of a compound to inhibit the replication of a virus in a controlled laboratory setting. 5-Iodo-2'-C-Methyluridine and its analogs are frequently evaluated using these systems.

Commonly used methods include:

Plaque Reduction Assays: This technique is used to quantify the reduction in viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound. This provides a measure of the compound's antiviral potency.

Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage to host cells, known as the cytopathic effect. This assay assesses a compound's ability to prevent this damage. nih.gov

Virus Yield Reduction Assays: This method quantifies the amount of infectious virus produced by cells treated with the compound compared to untreated cells.

Studies on the related compound 5-iodo-2'-deoxyuridine (IdUrd) have demonstrated its ability to inhibit the replication of viruses like Herpes Simplex Virus type 1 and B virus in various cell lines, including human keratinocytes and guinea pig embryo cells. nih.govnih.govnih.gov

Table 2: Examples of In Vitro Antiviral Activity of 5-Iodo-2'-deoxyuridine

| Virus | Cell Line | Assay Type | Finding |

|---|---|---|---|

| B Virus | Cynomolgus monkey kidney, KB, HEp-2 | Cytopathic Effect (CPE) Assay | IDU interferes with B virus replication. nih.govnih.gov |

| Herpes Simplex Virus type 1 | Human keratinocytes, Guinea pig embryo cells | Not specified | IDU is a potent topical antiviral agent. nih.gov |

| Various Herpesviruses and Vaccinia virus | Not specified | Plaque Reduction Assay | IDU was inhibitory against all viruses tested. |

Non-human primate (NHP) cell lines and animal models are often used in preclinical research because their physiology can be more predictive of human responses. Cynomolgus monkey kidney cells, for example, have been used to study the antiviral effects of 5-iodo-2'-deoxyuridine against B virus. nih.govnih.gov These studies are crucial for understanding the compound's mechanism of action in a system that more closely resembles human biology.

By using NHP models, researchers can investigate aspects of viral biology that are not possible in simpler cell culture systems. This includes the host's immune response to the viral infection and the effect of the antiviral compound on this response. These models also allow for the study of the compound's pharmacokinetics and metabolism.

Contributions to Drug Discovery Paradigms (Pre-clinical/Design Phase)

5-Iodo-2'-C-Methyluridine and its derivatives are part of the broader landscape of nucleoside analogs that are central to drug discovery, particularly in the preclinical and design phases. biobide.com The process of lead optimization in drug discovery involves modifying a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. biobide.comdanaher.compatsnap.comcriver.com

The development of prodrugs is one such optimization strategy. For example, 5-iodo-2-pyrimidinone-2'-deoxyribose has been evaluated as an oral prodrug for 5-iodo-2'-deoxyuridine. researchgate.net This approach aims to improve the delivery and metabolic stability of the active drug.

The design phase also involves creating and testing a series of related compounds to establish a structure-activity relationship (SAR). patsnap.com By systematically altering the structure of 5-Iodo-2'-C-Methyluridine—for instance, by changing the substituents on the uracil (B121893) base or modifying the sugar moiety—researchers can identify which chemical features are essential for its biological activity. This iterative process of design, synthesis, and testing is fundamental to the development of new and more effective therapeutic agents. researchgate.net

Ligand Design and Optimization for Specific Protein Targets

The development of nucleoside analogues as therapeutic agents often hinges on their ability to interact with specific protein targets, such as viral polymerases or cellular kinases. The 2'-C-methyl modification is a particularly promising modification in the design of such ligands. nih.gov The presence of this methyl group alters the conformation of the sugar ring, which can influence how the nucleoside binds within the active site of an enzyme. nih.gov This alteration can prevent the subsequent binding of natural nucleotides, effectively terminating chain elongation in viral replication, a mechanism known as non-obligate chain termination. nih.gov

Furthermore, the iodine atom at the 5-position can form halogen bonds and other non-covalent interactions, which can be exploited to enhance binding affinity and selectivity for a target protein. Quantum chemical calculations on the related compound, 5-iodo-2'-deoxyuridine (IUdR), have shown that the iodo-substitution slightly deforms the DNA axis when paired with deoxyadenosine, which can impact the function of DNA processing enzymes. researchgate.net This principle of targeted structural modification is central to optimizing nucleoside analogues like 5-Iodo-2'-C-Methyluridine as potent and selective inhibitors for specific protein targets in drug discovery research.

Screening Libraries of Nucleoside Analogues for Novel Activity

5-Iodo-2'-C-Methyluridine is a component of a broader class of compounds known as nucleoside analogues, which are frequently compiled into libraries for high-throughput screening (HTS) to discover new bioactive molecules. selleckchem.commedchemexpress.com These libraries contain a diverse collection of chemically modified nucleosides that can be tested against various biological targets to identify potential therapeutic leads for diseases, including viral infections and cancer. medchemexpress.com

A recent study investigated a set of 5-substituted uridine (B1682114) nucleosides for their ability to inhibit Human Immunodeficiency Virus-1 (HIV-1). nih.gov In this research, the compound 2′,3′-isopropylidene-5-iodouridine was identified as an effective inhibitor of HIV-1 replication. nih.gov The study found this compound to be significantly more efficient at suppressing the virus compared to Azidothymidine (AZT) at high non-toxic concentrations. nih.gov This discovery underscores the value of screening libraries of nucleoside analogues, as structurally related compounds like 5-Iodo-2'-C-Methyluridine could exhibit novel or enhanced biological activities.

| Compound | Target | Key Finding | Reference |

|---|---|---|---|

| 2′,3′-isopropylidene-5-iodouridine | HIV-1 | More efficient at suppressing HIV-1 compared to Azidothymidine (AZT) at high non-toxic concentrations. | nih.gov |

Analytical and Characterization Methodologies

The synthesis and application of 5-Iodo-2'-C-Methyluridine necessitate rigorous analytical methods to confirm its chemical structure, assess its purity, and understand its mechanism of action at a molecular level.

Spectroscopic Techniques (NMR, Mass Spectrometry) for Structure Elucidation and Purity Assessment

The definitive identification of a synthetic compound like 5-Iodo-2'-C-Methyluridine relies on a combination of spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for determining the precise molecular structure. researchgate.net 1H NMR spectra provide information on the number and environment of protons, while 13C NMR spectra identify the carbon skeleton. Advanced two-dimensional (2D) NMR experiments, such as HSQC and HMBC, are used to establish connectivity between protons and carbons, confirming the attachment of the iodo-uracil base to the 2'-C-methylribose sugar. researchgate.netnih.gov

Mass Spectrometry (MS) : This technique is crucial for determining the molecular weight of the compound, which must match its calculated empirical formula (C₁₀H₁₃IN₂O₅). nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also offer corroborating evidence for the proposed structure. nih.gov

For purity assessment, quantitative 1H NMR (qHNMR) can be employed to determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. nih.gov

Chromatographic Methods (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the purification and analytical assessment of 5-Iodo-2'-C-Methyluridine. sielc.com In the context of its synthesis, HPLC is used to separate the final product from unreacted starting materials, reagents, and any side products, ensuring a high degree of purity. researchgate.net

For analytical purposes, reversed-phase HPLC is commonly used to determine the purity of a sample. nih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a nonpolar stationary phase (like C18) by a polar mobile phase. researchgate.net The purity is typically assessed by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. sigmaaldrich.comsigmaaldrich.com The retention time of the compound under specific conditions serves as a key identifier. nih.gov For the related compound 5-iodo-2'-deoxyuridine, HPLC analysis confirmed the total transformation of iodide into the final product during its radiolabeling synthesis. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) | researchgate.net |

| Detection | UV spectrophotometry at a specific wavelength (e.g., 254 nm) | sielc.com |

| Flow Rate | Typically 1.0 mL/min | sielc.com |

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Computational chemistry provides powerful tools to investigate molecular systems and predict their behavior, offering insights that complement experimental data. ijrar.orgijrar.org For nucleoside analogues, molecular modeling is used to understand how structural modifications affect their conformation and interactions with biological targets. researchgate.netdntb.gov.ua

A detailed theoretical study on 5-iodo-2'-deoxyuridine (IUdR) using quantum chemistry methods (MP2 and B3LYP/DFT) provides a strong precedent for the types of analyses applicable to 5-Iodo-2'-C-Methyluridine. researchgate.net Such studies can:

Analyze Conformational Preferences : Determine the stable three-dimensional structures of the molecule, including the sugar pucker and the orientation of the base relative to the sugar (the glycosidic torsion angle). researchgate.net

Simulate Interactions : Model the hydrogen bonding patterns when the nucleoside is incorporated into a DNA or RNA duplex. For IUdR, it was found to form a slightly stronger Watson-Crick pair with deoxyadenosine compared to the natural thymidine (B127349), which could subtly distort the DNA structure. researchgate.net

Elucidate Electronic Properties : Calculate atomic charges and molecular orbitals to understand the electronic nature of the molecule and its potential for interaction with enzyme active sites. researchgate.net

These computational approaches are vital for building a mechanistic understanding of how 5-Iodo-2'-C-Methyluridine exerts its biological effects at the atomic level. researchgate.net

Radiolabeled Derivatives for Research Applications

Introducing a radioactive isotope into a molecule creates a radiotracer that can be used to study biological processes non-invasively. semanticscholar.org Derivatives of 5-Iodo-2'-C-Methyluridine can be radiolabeled, most commonly by replacing the stable iodine-127 atom with a radioisotope of iodine, such as iodine-123, iodine-125, or iodine-131. researchgate.netnih.gov

The synthesis of these radiolabeled compounds is often achieved through an iododemetallation reaction. researchgate.net A precursor molecule, such as a trimethylstannyl or chloromercury derivative of the uridine analogue, is reacted with a radioactive sodium iodide salt (e.g., Na¹²⁵I). researchgate.netnih.gov This method allows for a rapid and high-yield incorporation of the radioisotope. researchgate.net The resulting radiolabeled 5-Iodo-2'-C-Methyluridine can then be purified, typically using HPLC. researchgate.net

These radiolabeled derivatives serve as invaluable tools in research. For instance, radiolabeled 5-iodo-2'-deoxyuridine has been used in studies as a tumor-targeting probe and to enhance the effects of radiotherapy. researchgate.netnih.gov By analogy, radiolabeled 5-Iodo-2'-C-Methyluridine could be used to track the uptake, distribution, and metabolism of the compound within cells or whole organisms, providing critical data in preclinical research. semanticscholar.org

Synthesis of Isotopically Labeled 5-Iodo-2'-C-Methyl Uridine

The synthesis of isotopically labeled this compound is a multi-step process that can be adapted to incorporate various isotopes, such as radioactive iodine (e.g., ¹²⁵I or ¹³¹I) or stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The synthetic strategy typically involves the initial synthesis of the 2'-C-methyluridine scaffold, followed by iodination and, if required, the introduction of other isotopic labels at specific positions.

A plausible synthetic route commences with the preparation of 2'-C-methyluridine from uridine. This transformation can be achieved through various chemical methods, including the use of a Grignard reagent or other organometallic compounds to introduce the methyl group at the 2' position of the ribose sugar.

Once 2'-C-methyluridine is obtained, the next crucial step is iodination at the 5-position of the uracil base. This can be accomplished using an iodinating agent such as iodine monochloride or N-iodosuccinimide. For the introduction of a radioactive isotope of iodine, the reaction conditions are optimized to handle the radioactive material safely and efficiently, often employing methods like electrophilic radioiodination on a precursor molecule.

To introduce other isotopic labels, such as ¹³C or ¹⁵N into the uracil ring or the ribose moiety, isotopically enriched starting materials would be used in the initial stages of the synthesis. For instance, the synthesis of the 2'-C-methyluridine scaffold could start from a commercially available isotopically labeled uridine.

A general scheme for the synthesis of radioiodinated this compound is outlined below:

Table 1: General Synthetic Scheme for Radioiodinated this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Uridine | 1. Protection of hydroxyl groups2. Oxidation of 2'-hydroxyl group3. Grignard reaction (CH₃MgBr)4. Deprotection | 2'-C-Methyluridine |

| 2 | 2'-C-Methyluridine | Na¹²⁵I, Oxidizing agent (e.g., Chloramine-T) | 5-[¹²⁵I]-Iodo-2'-C-Methyl uridine |

It is important to note that the specific reaction conditions, such as solvents, temperature, and reaction times, need to be carefully optimized to achieve high yields and purity of the final isotopically labeled compound. Purification of the product is typically performed using techniques like high-performance liquid chromatography (HPLC).

Application in Biochemical Tracing and Receptor Occupancy Studies in Research Settings

Isotopically labeled this compound serves as a valuable tracer in biochemical studies due to the ability to detect the incorporated isotope. The choice of isotope depends on the specific application.

Biochemical Tracing:

Radioactively labeled compounds, particularly with iodine-125, are powerful tools for in vitro and in vivo tracing studies. 5-[¹²⁵I]-Iodo-2'-C-Methyl uridine can be used to monitor the uptake, distribution, and metabolism of this nucleoside analog in cellular systems and animal models. As a nucleoside analog, it is anticipated to be a substrate for nucleoside transporters and kinases. Once inside the cell, it can be phosphorylated and potentially incorporated into nucleic acids. By tracking the radioactivity, researchers can gain insights into these metabolic pathways.

For instance, in cancer research, the uptake of radiolabeled nucleosides is often correlated with cellular proliferation rates. Therefore, 5-[¹²⁵I]-Iodo-2'-C-Methyl uridine could potentially be used to assess the proliferative activity of tumor cells in preclinical models.

Table 2: Potential Biochemical Tracing Applications

| Research Area | Experimental Approach | Information Gained |

| Oncology | In vitro uptake assays in cancer cell lines | Cellular uptake kinetics and proliferation rates |

| Biodistribution studies in tumor-bearing animal models | Tumor targeting and accumulation | |

| Virology | Metabolic studies in virus-infected cells | Viral-specific metabolic pathways |

Receptor Occupancy Studies:

While this compound itself is not a ligand for a specific receptor in the classical sense, the concept of "receptor occupancy" can be extended to enzymes and transporters that interact with this molecule. In this context, isotopically labeled this compound can be used in competitive binding assays to determine the affinity of other non-labeled compounds for the same biological target, such as a nucleoside transporter.